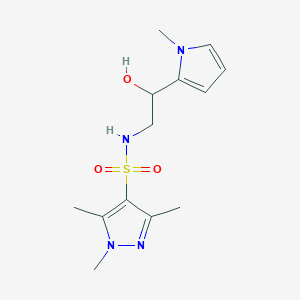
1-Azido-3-bromo-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-bromo-2-fluorobenzene is a halogenated aromatic compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-azido-3-fluorobenzene or 1-azido-3-bromobenzene, followed by the substitution of the other halogen atom with fluorine or bromine. Another method involves the diazotization of 3-bromo-2-fluoroaniline, followed by azidation using sodium azide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and azidation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms can be substituted by other electrophiles in the presence of catalysts.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Reduction: Hydrogen gas, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted azides or amines.
Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of aromatic amines.
Scientific Research Applications
1-Azido-3-bromo-2-fluorobenzene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique reactivity and stability.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Environmental Research: Studied for its role in environmental monitoring and remediation, particularly in the detection and removal of hazardous substances.
Mechanism of Action
Comparison with Similar Compounds
- 1-Azido-3-fluorobenzene
- 1-Azido-3-bromobenzene
- 1-Azido-2-bromo-4-fluorobenzene
Comparison: 1-Azido-3-bromo-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other azido compounds. The combination of these halogens allows for a broader range of chemical transformations and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
1-azido-3-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKVOVYGRYDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B2660956.png)
![2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2660959.png)

![2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2660962.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2660963.png)
![2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2660964.png)
![5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2660966.png)





![2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2660976.png)
